molecular formula C11H21NO4S B14555116 2-(Acryloylamino)octane-1-sulfonic acid CAS No. 61922-07-4

2-(Acryloylamino)octane-1-sulfonic acid

Cat. No.: B14555116
CAS No.: 61922-07-4
M. Wt: 263.36 g/mol
InChI Key: HUXYSULAJSYEQB-UHFFFAOYSA-N
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Description

2-(Acryloylamino)octane-1-sulfonic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acryloyl group, an amide group, and a sulfonic acid group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acryloylamino)octane-1-sulfonic acid typically involves the reaction of acrylonitrile with octane-1-sulfonic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. One common method is the Ritter reaction, where acrylonitrile reacts with octane-1-sulfonic acid in the presence of sulfuric acid and water .

Industrial Production Methods

In industrial settings, the production of this compound may involve batch or continuous processes. These methods are designed to optimize the yield and purity of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Acryloylamino)octane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The acryloyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted acryloyl compounds. These products have diverse applications in different fields .

Scientific Research Applications

2-(Acryloylamino)octane-1-sulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Acryloylamino)octane-1-sulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group imparts hydrophilicity and anionic character, allowing the compound to interact with various biological molecules. The acryloyl group enables polymerization, leading to the formation of polymers with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acryloylamino)octane-1-sulfonic acid is unique due to its specific combination of functional groups, which provide a balance of hydrophilicity, reactivity, and stability. This makes it suitable for a wide range of applications, from scientific research to industrial production .

Properties

CAS No.

61922-07-4

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

2-(prop-2-enoylamino)octane-1-sulfonic acid

InChI

InChI=1S/C11H21NO4S/c1-3-5-6-7-8-10(9-17(14,15)16)12-11(13)4-2/h4,10H,2-3,5-9H2,1H3,(H,12,13)(H,14,15,16)

InChI Key

HUXYSULAJSYEQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CS(=O)(=O)O)NC(=O)C=C

Origin of Product

United States

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